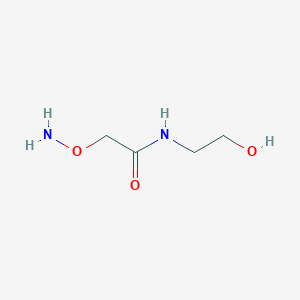
2-(aminooxy)-N-(2-hydroxyethyl)Acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(aminooxy)-N-(2-hydroxyethyl)Acetamide is a chemical compound with the molecular formula C4H10N2O3 It is characterized by the presence of an aminooxy group and a hydroxyethyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(aminooxy)-N-(2-hydroxyethyl)Acetamide typically involves the reaction of hydroxylamine with an appropriate acetamide derivative. One common method is the reaction of hydroxylamine hydrochloride with N-(2-hydroxyethyl)acetamide in the presence of a base such as sodium carbonate. The reaction is carried out in an aqueous medium at a temperature of around 50-60°C for several hours. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(aminooxy)-N-(2-hydroxyethyl)Acetamide can undergo various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form nitroso derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
2-(aminooxy)-N-(2-hydroxyethyl)Acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used as a probe to study enzyme mechanisms and protein interactions.
Industry: The compound can be used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of 2-(aminooxy)-N-(2-hydroxyethyl)Acetamide involves its interaction with specific molecular targets, such as enzymes. The aminooxy group can form covalent bonds with active site residues, thereby inhibiting enzyme activity. This interaction can disrupt metabolic pathways and affect cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(2-Aminoethoxy)ethanol: Similar in structure but lacks the acetamide group.
Hydroxyethyl imidazolines: Contains a hydroxyethyl group but has a different core structure.
Uniqueness
2-(aminooxy)-N-(2-hydroxyethyl)Acetamide is unique due to the presence of both an aminooxy group and a hydroxyethyl group attached to an acetamide backbone. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C4H10N2O3 |
|---|---|
Molecular Weight |
134.13 g/mol |
IUPAC Name |
2-aminooxy-N-(2-hydroxyethyl)acetamide |
InChI |
InChI=1S/C4H10N2O3/c5-9-3-4(8)6-1-2-7/h7H,1-3,5H2,(H,6,8) |
InChI Key |
CHDZZNLMBQAQJH-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)NC(=O)CON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[4-[3-(3,4-Dichlorophenyl)propoxy]phenyl]-3-ethoxypropanoic acid](/img/structure/B13886069.png)
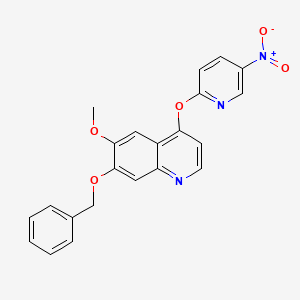
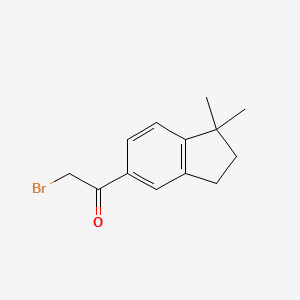
![5,6-Dimethyl-2-propan-2-yl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13886088.png)
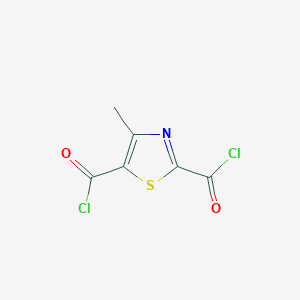


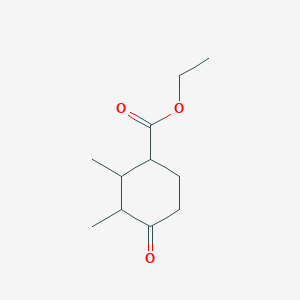
![Imidazo[1,2-a]pyrimidine,2-bromo-7-(trifluoromethyl)-](/img/structure/B13886104.png)
![2H-Pyran, 2-[2-(bromomethyl)phenoxy]tetrahydro-](/img/structure/B13886111.png)
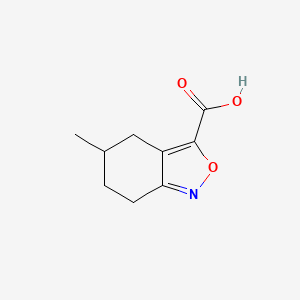
![N-[(1R)-1-phenylethyl]oxetan-3-amine;hydrochloride](/img/structure/B13886117.png)
![2-methoxy-5-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]aniline](/img/structure/B13886119.png)
